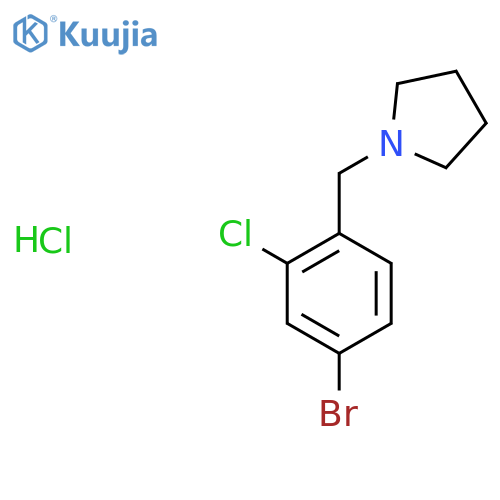

Cas no 1394291-56-5 (1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride)

1394291-56-5 structure

商品名:1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride

CAS番号:1394291-56-5

MF:C11H14BrCl2N

メガワット:311.045560359955

MDL:MFCD22543715

CID:4764293

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride

- C11H13BrClN.ClH

- Z1234

-

- MDL: MFCD22543715

- インチ: 1S/C11H13BrClN.ClH/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14;/h3-4,7H,1-2,5-6,8H2;1H

- InChIKey: JAMDMYIKEXLAMS-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)Cl)CN1CCCC1.Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 182

- トポロジー分子極性表面積: 3.2

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516313-1 g |

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |

1394291-56-5 | 1g |

€310.80 | 2023-04-17 | ||

| AK Scientific | 9203CK-1g |

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |

1394291-56-5 | 95% | 1g |

$229.5 | 2023-09-16 | |

| Advanced ChemBlocks | N27055-1G |

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |

1394291-56-5 | 95% | 1G |

$170 | 2023-09-15 | |

| abcr | AB516313-500mg |

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |

1394291-56-5 | 500mg |

€236.00 | 2023-09-02 | ||

| abcr | AB516313-10g |

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride; . |

1394291-56-5 | 10g |

€1610.00 | 2025-03-19 | ||

| Ambeed | A194156-1g |

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |

1394291-56-5 | 97% | 1g |

$257.0 | 2024-04-24 | |

| Aaron | AR01KACX-5g |

1-(4-Bromo-2-chlorobenzyl)pyrrolidinehydrochloride |

1394291-56-5 | 95% | 5g |

$838.00 | 2025-02-13 | |

| Advanced ChemBlocks | N27055-5G |

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |

1394291-56-5 | 95% | 5G |

$610 | 2023-09-15 | |

| Advanced ChemBlocks | N27055-25G |

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |

1394291-56-5 | 95% | 25G |

$2,050 | 2023-09-15 | |

| abcr | AB516313-250mg |

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride; . |

1394291-56-5 | 250mg |

€181.10 | 2025-03-19 |

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1394291-56-5 (1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1394291-56-5)1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride

清らかである:99%

はかる:1g

価格 ($):231.0